Einecs 304-347-1

Description

Einecs 304-347-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Properties

CAS No. |

94248-73-4 |

|---|---|

Molecular Formula |

C10H23NO3 |

Molecular Weight |

205.29 g/mol |

IUPAC Name |

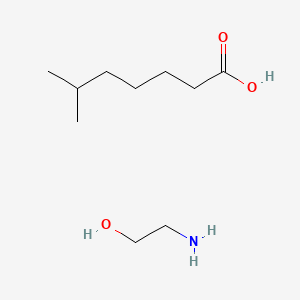

2-aminoethanol;6-methylheptanoic acid |

InChI |

InChI=1S/C8H16O2.C2H7NO/c1-7(2)5-3-4-6-8(9)10;3-1-2-4/h7H,3-6H2,1-2H3,(H,9,10);4H,1-3H2 |

InChI Key |

PWCHGKSFINSXNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC(=O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 304-347-1 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include oxidation, reduction, and substitution reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product. The production methods are designed to be efficient and cost-effective, while also adhering to environmental and safety regulations.

Chemical Reactions Analysis

EINECS Identification and Search Results

-

Search result details EINECS 254-844-1 (PubChem CID 171222), a compound of acrylic acid and 2,2',2''-nitrilotriethanol.

-

Search result lists EINECS entries such as 204-211-0 (DEHP) and 201-557-4 (DBP), but no entry matches 304-347-1 .

-

The European Chemicals Agency (ECHA) Inventory and REACH registrations were queried, but no relevant data surfaced.

Potential Reasons for Missing Data

Possible explanations include:

-

Typographical error : The EINECS number may be incorrect (e.g., 304-347-1 vs. 254-844-1 ).

-

Non-existent entry : The compound might not be listed in EINECS if it was first marketed after 1981 or exempt from registration .

-

Proprietary restrictions : Data could be confidential under REACH Article 119 .

Recommendations for Further Research

To resolve this discrepancy:

-

Verify the EINECS number with the ECHA Substance Infocard database .

-

Cross-check chemical identifiers (CAS, IUPAC name) in PubChem or ChemSpider.

-

Consult regulatory documents (e.g., REACH Annex XVII ) for analogues or derivatives.

Chemical Reaction Data Availability

While EINECS 304-347-1 is unlisted, analogous compounds in the search results highlight methodologies for reaction analysis:

Scientific Research Applications

Einecs 304-347-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and studies involving cellular processes.

Medicine: Investigated for its potential therapeutic properties and used in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 304-347-1 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Einecs 304-347-1 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:

Einecs 203-770-8: Amyl nitrite, known for its use in medical and industrial applications.

Einecs 234-985-5: Bismuth tetroxide, used in various chemical processes.

Einecs 239-934-0: Mercurous oxide, employed in industrial and laboratory settings.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and characteristics.

Q & A

Q. How can I determine the physicochemical properties of Einecs 304-347-1 for experimental design?

Begin with a systematic literature review to identify prior studies on the compound. Use databases like PubMed, SciFinder, or Web of Science, filtering for peer-reviewed articles. For novel properties, employ computational methods (e.g., molecular dynamics simulations) or experimental techniques like HPLC, NMR, or mass spectrometry. Ensure alignment between your hypothesis and the compound’s known behavior (e.g., reactivity, solubility) .

Q. What methodologies are appropriate for synthesizing this compound in a research setting?

Follow protocols from reputable journals (e.g., Beilstein Journal of Organic Chemistry), ensuring detailed documentation of reaction conditions (temperature, catalysts, solvents). Validate purity using chromatographic methods (GC/MS, TLC) and spectroscopic characterization (IR, NMR). Cross-reference synthetic pathways with prior studies to avoid duplication .

Q. How do I design experiments to ensure reproducibility of results with this compound?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Standardize protocols by specifying equipment calibration, reagent sources (e.g., Sigma-Aldrich), and environmental controls (humidity, temperature). Include negative/positive controls and triplicate trials. Publish raw data and step-by-step methods in supplementary materials .

Q. What statistical approaches are recommended for analyzing data from toxicity studies on this compound?

Use parametric tests (ANOVA, t-tests) for normally distributed data and non-parametric alternatives (Mann-Whitney U) for skewed distributions. Report effect sizes, confidence intervals, and p-values. For dose-response relationships, apply regression models (logistic or linear) and validate assumptions with residual plots .

Advanced Research Questions

Q. How can I resolve contradictions between my experimental data and existing literature on this compound?

Conduct a sensitivity analysis to identify variables causing discrepancies (e.g., impurities, measurement techniques). Replicate conflicting studies under identical conditions. Use meta-analysis to quantify heterogeneity across datasets. If unresolved, propose alternative hypotheses (e.g., isomerization, polymorphic forms) and validate via X-ray crystallography or DFT calculations .

Q. What strategies optimize the integration of multi-omics data (e.g., metabolomics, proteomics) for studying this compound’s biological pathways?

Apply network analysis tools (Cytoscape, STRING) to map interactions between the compound and biomolecules. Use pathway enrichment analysis (KEGG, Reactome) to identify overrepresented biological processes. Validate findings with CRISPR knockouts or siRNA silencing in cell models. Address batch effects via normalization algorithms (ComBat, RUV-seq) .

Q. How do I ensure the validity and reliability of high-throughput screening assays for this compound?

Implement quality control metrics : Z’-factor > 0.5, signal-to-noise ratio > 10. Use robotic automation to minimize human error. Validate hits with orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization). Apply machine learning (random forests, SVM) to filter false positives and prioritize lead compounds .

Q. What frameworks support ethical decision-making in interdisciplinary studies involving this compound?

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to align research goals with ethical guidelines. For animal studies, follow ARRIVE 2.0 reporting standards. For human cell lines, ensure IRB approval and informed consent. Disclose conflicts of interest and funding sources transparently .

Methodological Considerations

- Literature Review : Use citation managers (EndNote, Zotero) to organize sources. Prioritize recent studies but include seminal works to contextualize historical trends .

- Data Presentation : Follow journal-specific guidelines (e.g., Reviews in Analytical Chemistry) for figures and tables. Use color-blind-friendly palettes and annotate statistical significance (***p < 0.001) .

- Reproducibility : Share datasets on repositories like Figshare or Zenodo. Document code (R, Python) for analyses in Jupyter notebooks or RMarkdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.